3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid
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Overview
Description
3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid is an organic compound with the molecular formula C11H20N2O4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid typically involves the protection of the amino group of piperidine with a tert-butoxycarbonyl (Boc) group. One common method involves the reaction of piperidine-2-carboxylic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like methanol at elevated temperatures (50-60°C) for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the piperidine ring.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the synthesis of peptides and peptidomimetics, which are important in studying protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the Boc group protects the amino group, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. The molecular targets and pathways involved vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-tert-Butoxycarbonylamino-pyridine-2-carboxylic acid: Similar in structure but contains a pyridine ring instead of a piperidine ring.
3-tert-Butoxycarbonylamino-piperidine-2-carboxamide: Similar but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid is unique due to its specific combination of a Boc-protected amine and a carboxylic acid group on a piperidine ring. This combination makes it particularly useful in peptide synthesis and as an intermediate in pharmaceutical research.
Biological Activity
3-tert-Butoxycarbonylamino-piperidine-2-carboxylic acid, also referred to by its CAS number 1040921-39-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a tert-butyloxycarbonyl (Boc) group and a carboxylic acid functional group. The general structure can be represented as follows:
Synthesis Methods:
The synthesis of this compound typically involves the protection of amine functionalities using Boc groups, followed by the introduction of carboxylic acid moieties through standard coupling reactions. Various synthetic routes have been documented, often focusing on optimizing yields and purity through techniques such as high-performance liquid chromatography (HPLC) and NMR spectroscopy for characterization .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound has been studied for its potential as an inhibitor in various biochemical pathways, particularly in the modulation of enzyme activities related to metabolic processes.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as a competitive inhibitor for enzymes involved in amino acid metabolism.
- Receptor Interaction: Potential interactions with G-protein coupled receptors (GPCRs) have been suggested, influencing signaling pathways related to cell growth and differentiation .
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit antimicrobial properties. In vitro assays demonstrated significant inhibition against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
Anticancer Properties
In cancer research, this compound has shown promise as an anticancer agent. Studies reported that it induces apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways .
Case Studies
-
Study on Antimicrobial Efficacy:
- Objective: To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results: The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains.
- Conclusion: Supports further investigation into its use as an antibiotic .
- Evaluation of Anticancer Activity:
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-7-5-4-6-12-8(7)9(14)15/h7-8,12H,4-6H2,1-3H3,(H,13,16)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOLNCBNWYPBBFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCNC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040921-39-8 |
Source
|
Record name | 3-tert-butoxycarbonylamino-piperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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